molecular formula C11H12FNOS B7514326 2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B7514326
M. Wt: 225.28 g/mol
InChI Key: RHMLPRGSFSLEOH-UHFFFAOYSA-N
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Description

2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is an organic compound that features a fluorinated phenyl group attached to a sulfanyl group, which is further connected to an acetamide moiety

Properties

IUPAC Name

2-(2-fluorophenyl)sulfanyl-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNOS/c1-2-7-13-11(14)8-15-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMLPRGSFSLEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

    Formation of the Fluorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 2-fluorothiophenol with an appropriate halogenated acetamide under basic conditions to form the intermediate 2-[(2-fluorophenyl)sulfanyl]acetamide.

    Allylation: The intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

    Chemical Biology: The compound can serve as a probe for studying biological processes involving sulfanyl and fluorinated groups.

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The fluorinated phenyl group may enhance binding affinity to certain receptors or enzymes, while the sulfanyl group can participate in redox reactions. The acetamide moiety may facilitate interactions with biological macromolecules through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
  • 2-[(2-bromophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
  • 2-[(2-iodophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

Uniqueness

2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to specific targets, making it a valuable compound in drug discovery and development.

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